molecular formula C9H9ClN2 B6182762 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile CAS No. 2091129-67-6

2-(2-chloropyridin-4-yl)-2-methylpropanenitrile

Cat. No.: B6182762
CAS No.: 2091129-67-6
M. Wt: 180.6
InChI Key:
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Description

2-(2-chloropyridin-4-yl)-2-methylpropanenitrile is an organic compound that features a pyridine ring substituted with a chlorine atom and a nitrile group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile typically involves the reaction of 2-chloropyridine with a suitable nitrile precursor under controlled conditions. One common method is the reaction of 2-chloropyridine with 2-methylpropanenitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-4-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of 2-(2-aminopyridin-4-yl)-2-methylpropanenitrile.

    Oxidation: Formation of 2-(2-chloropyridin-4-yl)-2-methylpropanoic acid.

Scientific Research Applications

2-(2-chloropyridin-4-yl)-2-methylpropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-4-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloropyridin-4-yl)-2-methylpropanenitrile is unique due to its combination of a nitrile group and a methyl group on the same carbon atom, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

2091129-67-6

Molecular Formula

C9H9ClN2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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